Cisatracurium is a non-depolarizing neuromuscular blocking agent widely used in anesthesia and intensive care settings. It is a stereoisomer of atracurium, designed to provide more predictable pharmacological effects and fewer side effects compared to its parent compound. Cisatracurium is particularly valued for its ability to undergo spontaneous degradation in the plasma and tissues, which makes it suitable for patients with organ dysfunction.
Cisatracurium is classified as a neuromuscular blocker, specifically targeting nicotinic acetylcholine receptors at the neuromuscular junction. Its primary therapeutic applications include facilitating intubation and providing muscle relaxation during surgical procedures. The compound is derived from the chemical structure of atracurium, with modifications that enhance its efficacy and safety profile.
Cisatracurium can be synthesized through various methods, primarily involving the reaction of specific precursors. A notable synthesis method includes:
These methods aim to improve yield and purity while minimizing byproducts, although challenges remain in maintaining chirality and optimizing reaction conditions .
Cisatracurium has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , with a molecular weight of approximately 368.45 g/mol. The compound features a unique arrangement that includes:
The stereochemistry of cisatracurium allows for selective binding to nicotinic receptors, enhancing its efficacy as a neuromuscular blocker .
Cisatracurium undergoes several chemical reactions relevant to its synthesis and degradation:
These reactions are critical for understanding both the therapeutic action and the metabolic fate of cisatracurium in clinical settings .
Cisatracurium acts primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors on the motor end plate without activating them, preventing acetylcholine from eliciting muscle contraction. This process involves:
The rapid onset and offset of action make cisatracurium particularly useful in surgical procedures requiring precise control over muscle relaxation .
These properties are crucial for ensuring effective dosing and administration during surgical procedures .
Cisatracurium is primarily used in medical settings for:
Recent studies also suggest potential applications beyond traditional uses, such as influencing hormone synthesis in specific cell types .
Cisatracurium belongs to the bis-benzyltetrahydroisoquinolinium class of non-depolarizing NMBAs, characterized by two quaternary ammonium groups linked by a tetrahydroisoquinoline-derived backbone [1] [6]. This structural class includes agents like atracurium and mivacurium, which share core features:
Table 1: Structural Attributes of Benzylisoquinolinium NMBAs
Compound | Quaternary Groups | Linker Structure | Metabolic Pathways |
---|---|---|---|
Cisatracurium | Two | Ester-functionalized aliphatic chain | Hofmann elimination (80%), ester hydrolysis |
Atracurium | Two | Ester-functionalized aliphatic chain | Hofmann elimination, ester hydrolysis |
Mivacurium | Three isomers | Tetrahydroisoquinoline-derived | Plasma cholinesterase (primary) |
Unlike aminosteroidal NMBAs (e.g., rocuronium), benzylisoquinoliniums lack steroid nuclei and exhibit minimal vagolytic or sympathomimetic effects due to their inability to interact with muscarinic receptors [2] [6].
Cisatracurium is the 1R-cis, 1'R-cis isomer of atracurium, constituting 15% of the atracurium mixture [6] [10]. Its stereochemistry confers critical advantages:
Cisatracurium acts as a competitive antagonist at postsynaptic nAChRs of skeletal muscle motor end-plates:
Cisatracurium exhibits intermediate duration (45–65 minutes after 2×ED95 dose) due to synergism between potency and degradation pathways:
Table 2: Pharmacodynamic Profile of Cisatracurium Doses
Dose (mg/kg) | Multiples of ED95 | Onset (min) | Time to 95% Block (min) | Clinical Duration (min) | Recovery Index (min) |
---|---|---|---|---|---|
0.10 | 2× | 3.3 | 5 | 33 | 13 |
0.15 | 3× | 2.6 | 3.5 | 46 | 13 |
0.20 | 4× | 2.4 | 2.9 | 59 | 12 |
0.40 | 8× | 1.5 | 1.9 | 83 | 14 |
Data from pooled clinical studies [4] [7]
Cisatracurium-induced blockade is reversibly antagonized by acetylcholinesterase inhibitors:
Table 3: Antagonism of Cisatracurium by Cholinesterase Inhibitors
Factor | Impact on Reversal Efficacy | Rationale |
---|---|---|
Depth of blockade | ↓ Efficacy if TOF count = 0 | Insufficient free receptors for competitive displacement |
Plasma pH > 7.4 | ↑ Reversal rate | Accelerates Hofmann elimination, reducing active cisatracurium |
Hypothermia (<34°C) | ↓ Reversal rate | Slows Hofmann elimination and ester hydrolysis |
Concurrent Ca²⁺ channel blockers | ↓ Efficacy | Reduced ACh release from motor neurons |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7